molecular formula C19H16N4OS B2732358 6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2380186-36-5

6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No. B2732358
CAS RN: 2380186-36-5
M. Wt: 348.42
InChI Key: DRABWLVSTOTLLL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a benzothiazole ring, and a benzodiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, such as FT-IR, FT-Raman, and NMR . These techniques can provide information on the bond lengths, bond angles, and the nature of the chemical bonds in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined experimentally . These properties are influenced by the compound’s molecular structure and can affect its behavior in different environments .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants or may pose a risk if inhaled, ingested, or come into contact with skin . It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if the compound shows promising biological activity, future research could involve optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-21-15-4-2-3-5-17(15)23(12)14-9-22(10-14)19(24)13-6-7-16-18(8-13)25-11-20-16/h2-8,11,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRABWLVSTOTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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